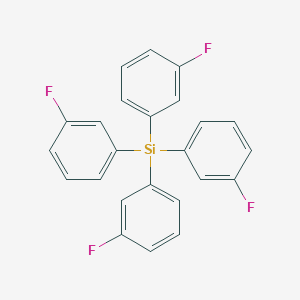
Tetrakis(3-fluorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3-fluorophenyl)silane is an organosilicon compound with the molecular formula C24H16F4Si. It is characterized by the presence of four 3-fluorophenyl groups attached to a central silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(3-fluorophenyl)silane can be synthesized through the reaction of silicon tetrachloride with 3-fluorophenylmagnesium bromide (Grignard reagent) in anhydrous ether. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_4\text{F-MgBr} \rightarrow \text{Si(C}_6\text{H}_4\text{F})_4 + 4 \text{MgBrCl} ]
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the fluorophenyl groups are replaced by other functional groups.
Reduction Reactions: The compound can be reduced using hydride donors such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Reagents like halides or nucleophiles in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: Silanes with reduced phenyl groups.
Oxidation: Silanes with oxidized phenyl groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(3-fluorophenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which tetrakis(3-fluorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, facilitated by the electron-withdrawing nature of the fluorine atoms .
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(pentafluorophenyl)silane
- Tetrakis(3-(trifluoromethyl)phenyl)silane
- Phenyltris(3-fluorophenyl)silane
- Tetrakis(3-chlorophenyl)silane
Comparison: Tetrakis(3-fluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which imparts distinct electronic properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wider range of applications .
Eigenschaften
CAS-Nummer |
3869-53-2 |
|---|---|
Molekularformel |
C24H16F4Si |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
tetrakis(3-fluorophenyl)silane |
InChI |
InChI=1S/C24H16F4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H |
InChI-Schlüssel |
VYHIWIVETIMKGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


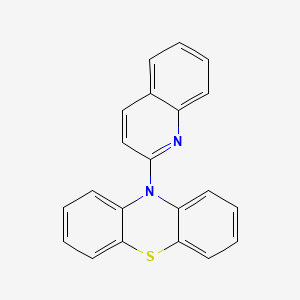

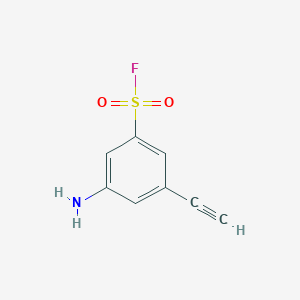
![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)




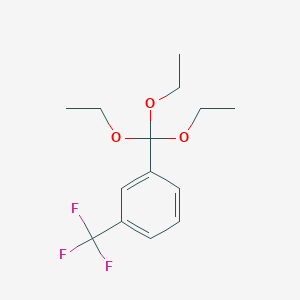
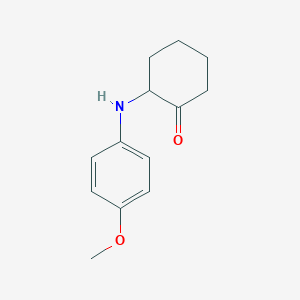

![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)
